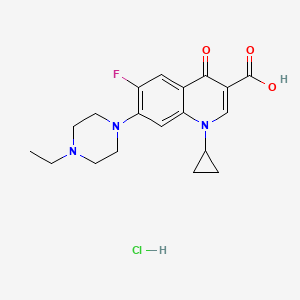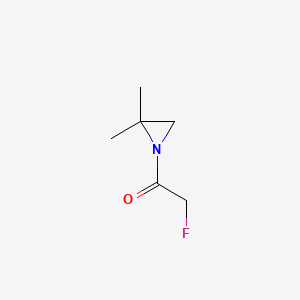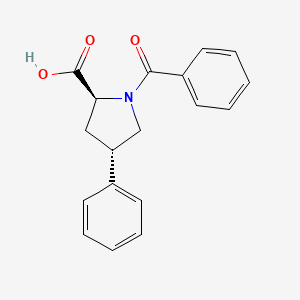
trans-1-Benzoyl-4-phenyl-l-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Benzoyl-4-phenyl-l-proline: is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol. It is also known by its IUPAC name, (2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid. This compound is notable for its use as an intermediate in the synthesis of certain pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzoyl-4-phenyl-l-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. The process includes the following steps :
Starting Materials: A proline derivative or a proline lactone.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Product Formation: The reaction yields the trans-4-phenyl-L-proline derivative, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Benzoyl-4-phenyl-l-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1-Benzoyl-4-phenyl-l-proline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways .
Medicine: this compound is particularly significant in medicinal chemistry as an intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and heart failure .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale chemical processes .
Mécanisme D'action
The mechanism of action of trans-1-Benzoyl-4-phenyl-l-proline involves its interaction with specific molecular targets. In the context of ACE inhibitors, the compound acts by inhibiting the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By blocking this enzyme, the compound helps to lower blood pressure and improve cardiovascular health .
Comparaison Avec Des Composés Similaires
trans-4-Phenyl-L-proline: A precursor in the synthesis of trans-1-Benzoyl-4-phenyl-l-proline.
N-Benzoyl-L-proline: Another benzoyl-substituted proline derivative with similar properties.
Uniqueness: this compound is unique due to its specific structural configuration and its role as an intermediate in the synthesis of ACE inhibitors. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMASXVCJXPDME-CVEARBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923581 |
Source


|
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120851-71-0 |
Source


|
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

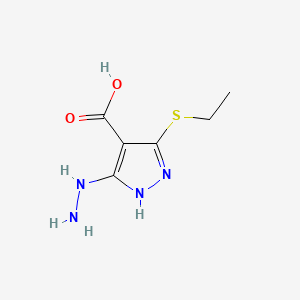
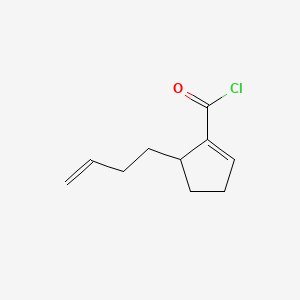
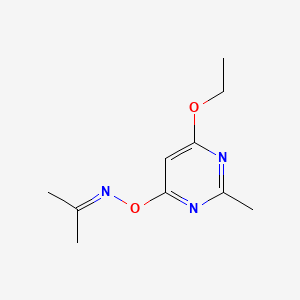
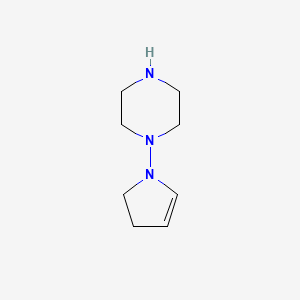
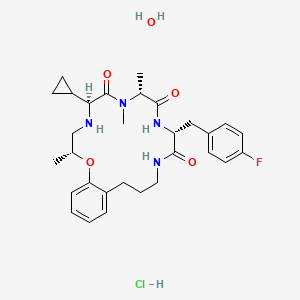
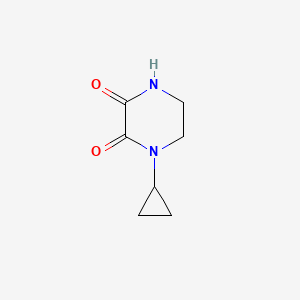
![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

